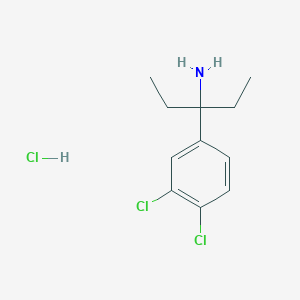

3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8;/h5-7H,3-4,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORLGAVZHNXNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds, particularly dichlorophenyl amine derivatives and other monoamine reuptake inhibitors, to present a predictive and inferential analysis. The content herein is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature, potential synthesis, predicted pharmacological profile, and essential analytical and safety considerations. This document is structured to facilitate further investigation and hypothesis-driven research into this compound of interest.

Introduction and Molecular Overview

This compound is a tertiary amine hydrochloride salt. The core structure consists of a pentan-3-amine scaffold with a 3,4-dichlorophenyl group attached to the tertiary carbon. The presence of the dichlorophenyl moiety is a common feature in various centrally acting compounds, often conferring affinity for monoamine transporters.[1][2] The hydrochloride salt form is utilized to enhance the compound's solubility and stability for research and potential pharmaceutical applications.

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | 3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride | |

| CAS Number | 1258650-33-7 | |

| Molecular Formula | C₁₁H₁₆Cl₃N | [3] |

| Molecular Weight | 268.61 g/mol | [4] |

Physicochemical and Basic Properties

The basicity of amines is a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom.[5][6][7] In 3-(3,4-Dichlorophenyl)pentan-3-amine, the nitrogen atom is part of a tertiary amine, which, in the gas phase, is typically more basic than primary or secondary amines due to the electron-donating effect of the alkyl groups.[5] However, in aqueous solution, steric hindrance and solvation effects can influence this trend.[5] The hydrochloride salt form indicates that the amine is protonated, forming a water-soluble salt.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Physical Form | Solid, likely a crystalline powder | Typical for hydrochloride salts of small molecules.[4] |

| Solubility | Soluble in water and polar protic solvents | Amine hydrochlorides are generally water-soluble. |

| pKa (of the conjugate acid) | 9-11 | Typical range for tertiary amine hydrochlorides. |

| Melting Point | Expected to be relatively high | Ionic nature of the hydrochloride salt. |

| Stability | Stable under normal laboratory conditions. Hygroscopic. | General property of amine salts.[8] |

Synthesis and Characterization

Postulated Synthesis Workflow

A potential synthetic approach could involve the reaction of 3-pentanone with 1,2-dichlorobenzene via a Friedel-Crafts acylation or a related reaction to form an intermediate ketone. This ketone could then undergo reductive amination. A more direct, multi-component approach could also be envisioned.

Diagram 1: Postulated Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine

Caption: Postulated synthetic routes to the target compound.

Analytical Characterization Workflow

The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure.[14][15][16]

Diagram 2: Analytical Workflow for Characterization

Caption: A typical analytical workflow for compound characterization.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically suitable for the separation of phenylalkylamines.[17]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., ~220-230 nm) would be appropriate.

-

Sample Preparation: The hydrochloride salt is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention time and peak purity are determined to assess the sample's purity.

Predicted Pharmacological Profile

The 3,4-dichlorophenyl moiety is present in several compounds that act as monoamine reuptake inhibitors, which block the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1][2][18] Therefore, it is plausible that this compound may exhibit similar activity.

Postulated Mechanism of Action

It is hypothesized that this compound acts as a monoamine reuptake inhibitor. The specific selectivity for DAT, NET, and SERT would need to be determined experimentally. The tertiary amine structure is common among many centrally active compounds.

Diagram 3: Postulated Mechanism of Action

Caption: Inhibition of monoamine reuptake at the synapse.

In Vitro Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay [3]

-

Cell Lines: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligand: Utilize a radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT).

-

Assay Procedure:

-

Plate the transporter-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the respective radiolabeled substrate and incubate for a defined period.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay [8][19][20][21][22][23]

Given the amine structure, it is also prudent to assess for any inhibitory activity against monoamine oxidase A (MAO-A) and MAO-B.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A common substrate like kynuramine can be used, which is metabolized to a fluorescent product.

-

Assay Procedure:

-

In a 96-well plate, combine the MAO enzyme, a buffer, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

After incubation, measure the fluorescence of the product.

-

-

Data Analysis: Calculate the IC₅₀ values to determine the potency and selectivity of MAO inhibition.

In Vivo Experimental Protocols

Mouse Locomotor Activity Assay [4][24][25][26][27]

If the compound shows significant monoamine reuptake inhibition, particularly at the DAT, it is likely to have psychostimulant effects.

-

Animals: Use adult male mice (e.g., C57BL/6 strain).

-

Apparatus: Utilize open-field activity chambers equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate the mice to the testing room and the activity chambers.

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis: Compare the locomotor activity of the drug-treated group to a vehicle-treated control group using appropriate statistical tests.

Safety and Handling

As with any research chemical with an unknown toxicological profile, this compound should be handled with care.

Table 3: General Safety Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. |

| Storage | Store in a tightly sealed container in a cool, dry place. Protect from moisture as it is likely hygroscopic.[8] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Hazard Statements (Predicted based on similar compounds): [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and pharmacology due to its structural features that suggest potential activity as a monoamine reuptake inhibitor. This guide has provided a comprehensive, albeit inferential, overview of its basic properties, potential synthesis, and methods for its analytical and pharmacological characterization. The experimental protocols and workflows outlined herein offer a roadmap for future investigations to elucidate the precise properties and biological activity of this compound. It is imperative that all research is conducted with the appropriate safety precautions.

References

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

Combined Effects of Psychostimulants and Morphine on Locomotor Activity in Mice. J-Stage. [Link]

-

MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

-

Amine - Wikipedia. [Link]

-

Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. PMC. [Link]

-

Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC - NIH. [Link]

-

Locomotor activity of mice. SlideShare. [Link]

-

Amines (A-Level). ChemistryStudent. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. OPUS at UTS. [Link]

-

23.1. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]

-

amines as bases. Chemguide. [Link]

-

30: Properties of amines. YouTube. [Link]

-

Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. PubMed. [Link]

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Semantic Scholar. [Link]

-

Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. [Link]

-

Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PMC - PubMed Central. [Link]

-

Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. [Link]

-

Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]

-

What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]

-

Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. PDF. [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 4. va.gov [va.gov]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. criver.com [criver.com]

- 9. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 14. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 23. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Locomotor activity of mice | PPTX [slideshare.net]

An In-Depth Technical Guide to the Preclinical Evaluation of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride (CAS 1258650-33-7)

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic is a rigorous and multi-faceted endeavor.[1][2] This guide addresses 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a compound for which public domain data is sparse.[3] The absence of extensive literature necessitates a foundational, principled approach to its characterization. This document is therefore structured not as a review of existing knowledge, but as a comprehensive, expert-led roadmap for the preclinical evaluation of this NCE. We will proceed logically from fundamental physicochemical characterization to sophisticated in vitro pharmacological and safety profiling, explaining the causality behind each proposed step. This guide serves as a blueprint for transforming a novel molecule into a well-understood drug candidate.

Part 1: Foundational Characterization and Molecular Postulates

Before embarking on biological assays, a thorough understanding of the molecule's fundamental properties is paramount.[1][4] These characteristics govern its behavior in biological systems and inform the design of all subsequent experiments.

Molecular Structure and Inherent Properties

The structure consists of a central tertiary amine, a pentyl scaffold, and a 3,4-dichlorinated phenyl ring. The hydrochloride salt form is designed to enhance aqueous solubility and stability.

-

The 3,4-Dichlorophenyl Moiety: This functional group is a common feature in medicinal chemistry.[6] Its presence significantly influences the molecule's electronic properties and lipophilicity. Dichlorination of a phenyl ring generally increases metabolic stability by blocking potential sites of oxidation. This moiety is found in compounds targeting biogenic amine transporters.[7]

-

The Tertiary Amine: As a tertiary amine, this molecule is basic and exists in a protonated, cationic form at physiological pH.[8][9][10][11] This cationic charge is often crucial for interactions with biological targets, such as the acidic residues within the binding pockets of receptors or transporters. Tertiary amines, however, cannot act as hydrogen bond donors, which influences their binding characteristics compared to primary or secondary amines.[8][10][11][12]

Initial Hypothesis: A Monoamine Transporter Ligand?

The combination of a dichlorophenyl group and an amine is a well-established pharmacophore for ligands of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[7] Therefore, a primary working hypothesis is that this compound may exhibit activity at one or more of these transporters. This hypothesis will guide our initial biological screening strategy.

Essential Physicochemical Profiling

A comprehensive suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical in early drug discovery to identify potential liabilities and guide optimization.[13][14][15][16] We will begin with fundamental physicochemical tests.

| Property | Experimental Method | Rationale & Significance |

| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines the maximum concentration achievable in aqueous media, impacting oral absorption and formulation. The hydrochloride salt is expected to improve solubility over the free base. |

| Lipophilicity (LogD₇.₄) | Shake-flask method using octanol/water partition | Measures drug distribution between a lipid and aqueous phase at physiological pH. LogD is a key predictor of permeability, protein binding, and overall "drug-likeness". |

| Acidity Constant (pKa) | Potentiometric titration or UV-spectroscopy | The pKa of the tertiary amine will determine its ionization state at different physiological pH values (e.g., stomach vs. intestine), which profoundly affects absorption and distribution. |

| Chemical Stability | HPLC-based analysis in various buffers (pH 2, 7.4, 9) and temperatures | Assesses the compound's intrinsic stability to hydrolysis and degradation, which is crucial for determining shelf-life and suitability for further development. |

Part 2: In Vitro Pharmacology: Target Identification and Potency

Guided by our primary hypothesis, the initial pharmacological evaluation will focus on the monoamine transporters. The goal is to determine if the compound binds to these targets and, if so, with what affinity and functional effect.

Target Screening Workflow

The following workflow outlines a logical progression from initial binding assessment to functional characterization.

Caption: A tiered workflow for in vitro pharmacological characterization.

Protocol: SERT Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the human serotonin transporter (SERT).

Objective: To quantify the competitive displacement of a known radioligand from SERT by this compound.

Materials:

-

HEK293 cells stably expressing human SERT.[17]

-

[³H]-Citalopram (Radioligand).

-

Fluoxetine (Positive control inhibitor).[18]

-

Test compound stock solution (10 mM in DMSO).

-

Binding buffer (e.g., Tris-HCl, NaCl, KCl).

-

Scintillation fluid and microplates.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize SERT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Citalopram (at its approximate Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Synaptosomal [³H]-Serotonin Uptake Assay

This functional assay measures the compound's ability to inhibit the reuptake of serotonin into nerve terminals.[18]

Objective: To determine the functional potency (IC₅₀) of the test compound as an inhibitor of SERT activity.

Materials:

-

Rat brain cortex synaptosomes (or HEK293 cells expressing hSERT).

-

[³H]-Serotonin.

-

Fluoxetine (Positive control).

-

Test compound.

-

Uptake buffer.

Step-by-Step Methodology:

-

Preparation: Pre-warm synaptosomes or cells in uptake buffer at 37°C.

-

Pre-incubation: Add varying concentrations of the test compound or fluoxetine to the synaptosome/cell suspension and pre-incubate for 15-20 minutes.[18]

-

Initiate Uptake: Add a fixed concentration of [³H]-Serotonin to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes).[18]

-

Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes/cells via scintillation counting. Calculate the percentage inhibition of serotonin uptake at each concentration and determine the IC₅₀ value.

Part 3: Early Safety and ADME Profiling

Early assessment of a compound's potential for adverse effects and its metabolic fate is crucial for de-risking a project.[13][19] Key assays focus on drug-drug interaction potential (CYP450 inhibition) and cardiovascular safety (hERG channel inhibition).[14][20]

In Vitro Safety Assessment Workflow

Caption: Key in vitro safety and ADME profiling workflow.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[21][22][23]

Objective: To determine the IC₅₀ values of the test compound against a panel of key human CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24]

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP enzymes.[21]

-

A cocktail of specific probe substrates for each CYP isoform.

-

NADPH (cofactor).

-

Known specific inhibitors for each isoform (as positive controls).[23]

-

Test compound.

-

LC-MS/MS system for analysis.[21]

Step-by-Step Methodology:

-

Incubation Setup: In a 96-well plate, pre-incubate HLMs or recombinant enzymes with varying concentrations of the test compound (or control inhibitor) in buffer.

-

Initiate Reaction: Add the CYP probe substrate cocktail and NADPH to start the metabolic reaction. Incubate at 37°C for a defined time (e.g., 10-15 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.[20]

-

Data Analysis: Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Determine the IC₅₀ value for each isoform by plotting percent inhibition versus log concentration.

Protocol: hERG Potassium Channel Inhibition Assay

Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect.[25][26][27] This assay is a regulatory requirement.

Objective: To determine the IC₅₀ of the test compound for inhibition of the hERG potassium current using automated patch-clamp electrophysiology.[26]

Materials:

-

HEK293 or CHO cells stably expressing the hERG channel.[26]

-

Automated patch-clamp system (e.g., QPatch, SyncroPatch).[26]

-

Extracellular and intracellular recording solutions.

-

E-4031 or another potent hERG blocker as a positive control.[26]

-

Test compound.

Step-by-Step Methodology:

-

Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

-

Automated Patch Clamp: Load the cells and solutions onto the automated patch-clamp instrument. The system will automatically establish whole-cell patch-clamp recordings.

-

Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.[28] Record a stable baseline current in the vehicle solution.

-

Compound Application: Sequentially perfuse increasing concentrations of the test compound over the cell while continuing to apply the voltage protocol and record the current.

-

Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC₅₀ by fitting the concentration-response data to a sigmoidal curve.

Protocol: MDCK-MDR1 Permeability Assay

This assay predicts intestinal permeability and identifies if the compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which can limit oral absorption and brain penetration.[29][30][31]

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of the test compound.

Materials:

-

MDCK-MDR1 cells, which overexpress the human P-gp transporter.[32]

-

Transwell™ insert plates.

-

Transport buffer (e.g., HBSS).

-

Test compound.

-

LC-MS/MS system.

Step-by-Step Methodology:

-

Cell Culture: Seed MDCK-MDR1 cells on Transwell™ inserts and culture for 4-5 days to form a confluent, polarized monolayer.[33]

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions.[32]

-

Permeability Measurement (A-to-B): Add the test compound (with Lucifer Yellow) to the apical (A, donor) chamber. At defined time points (e.g., 60 or 90 minutes), take samples from the basolateral (B, receiver) chamber.[29]

-

Permeability Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral (B, donor) chamber and sample from the apical (A, receiver) chamber.[30]

-

Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS. Measure Lucifer Yellow fluorescence to confirm monolayer integrity post-assay.

-

Calculations:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[30]

-

Part 4: Summary and Path Forward

The successful execution of this comprehensive in vitro evaluation will provide a robust preliminary dataset for this compound.

Hypothetical Data Summary Table:

| Parameter | Assay | Result | Implication |

| Binding Affinity | SERT Radioligand Binding | Ki = 15 nM | Potent binding to the primary target. |

| Functional Potency | [³H]-Serotonin Uptake | IC₅₀ = 45 nM | Confirms functional inhibition of SERT. |

| Permeability | MDCK-MDR1 | Papp (A-B): 15 x 10⁻⁶ cm/s, ER: 1.2 | High passive permeability, not a P-gp substrate. Favorable for oral absorption/BBB penetration. |

| DDI Risk | CYP450 Inhibition (3A4) | IC₅₀ = 8.5 µM | Moderate inhibition. Further investigation may be needed depending on anticipated clinical exposure. |

| Cardiac Safety | hERG Patch Clamp | IC₅₀ = 25 µM | Low risk of hERG-mediated cardiotoxicity. A >30-fold window over the therapeutic target IC₅₀ is generally considered safe. |

This initial profile would characterize the compound as a potent SERT inhibitor with a promising ADME and safety profile, warranting further investigation, including selectivity profiling against DAT and NET, and progression into in vivo pharmacokinetic and pharmacodynamic studies.

References

-

Selvita. In Vitro ADME. Available from: [Link]

-

AxisPharm. MDCK-MDR1 Permeability Assay. Available from: [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

-

PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

-

Evotec. MDCK-MDR1 Permeability Assay. Available from: [Link]

-

Reaction Biology. SERT Biochemical Binding Assay Service. Available from: [Link]

-

BioDuro. In Vitro ADME. Available from: [Link]

-

AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

-

Creative Biolabs. MDCK Permeability. Available from: [Link]

-

Concept Life Sciences. MDCK Permeability. Available from: [Link]

-

SlideShare. hERG Assay. Available from: [Link]

-

Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. Available from: [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

National Institutes of Health. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

-

YouTube. How to perform the MDCK Permeability experiment in drug discovery. Available from: [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

-

Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

-

ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity. Available from: [Link]

-

U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

-

TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

-

National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

-

National Institutes of Health. Editorial: Novel compounds from chemistry to druggable candidates. Available from: [Link]

-

Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]

-

BioIVT. SERT Transporter Assay. Available from: [Link]

-

MDPI. Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. Available from: [Link]

-

Prime Scholars. Drug Development Based on New Chemical Entities. Available from: [Link]

-

Chemistry LibreTexts. 15.12: Physical Properties of Amines. Available from: [Link]

-

Quora. What are the physical properties of amines?. Available from: [Link]

-

PubChemLite. This compound (C11H15Cl2N). Available from: [Link]

-

PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Available from: [Link]

-

Chemistry LibreTexts. 15.11: Physical Properties of Amines. Available from: [Link]

-

eCampusOntario Pressbooks. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

BYJU'S. Physical Properties of Amines. Available from: [Link]

-

PubMed. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Available from: [Link]

-

PrepChem.com. Synthesis of 3-Amino-1-(3,4-dichlorophenyl)-2-pyrazoline hydrochloride. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available from: [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. primescholars.com [primescholars.com]

- 3. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. byjus.com [byjus.com]

- 13. selvita.com [selvita.com]

- 14. criver.com [criver.com]

- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 22. criver.com [criver.com]

- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. enamine.net [enamine.net]

- 25. hERG Assay | PPTX [slideshare.net]

- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. fda.gov [fda.gov]

- 29. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 30. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 31. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 32. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 33. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: Synthesis, Characterization, and Putative Pharmacology

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in medicinal chemistry. Due to a notable absence of direct studies on this specific molecule in peer-reviewed literature, this document leverages data from structurally analogous compounds and established chemical principles to project its molecular characteristics, potential synthetic pathways, and likely pharmacological profile. The core structure, featuring a 3,4-dichlorophenyl moiety attached to a tertiary aminoalkane, strongly suggests a potential interaction with monoamine transporters. This guide synthesizes information from related 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which are well-characterized as potent monoamine reuptake inhibitors. By providing a framework for its synthesis, analytical characterization, and putative mechanism of action, this document aims to serve as a foundational resource for researchers investigating this and related compounds.

Introduction and Molecular Structure

This compound is a small molecule characterized by a central tertiary amine. The core structure consists of a pentane chain with an amino group and a 3,4-dichlorophenyl ring both attached to the third carbon atom. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.

The defining feature of this molecule is the dichlorinated phenyl ring. This substitution pattern is prevalent in numerous centrally active compounds, where it often contributes to binding affinity and selectivity for various neurochemical targets. While direct research on this compound is not publicly available, its structural similarity to known psychoactive agents, particularly monoamine transporter inhibitors, makes it a molecule of significant academic and industrial interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1258650-33-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |

| Molecular Weight | 268.61 g/mol | [3] |

| Canonical SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | [1] |

| Physical Form | Powder | [3] |

| Storage Temperature | Room Temperature | [3] |

Proposed Synthetic Pathways

The synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine is not explicitly detailed in the scientific literature. However, its structure as a tertiary amine with a quaternary carbon center suggests several plausible synthetic routes based on established organic chemistry principles. Two primary retrosynthetic approaches are considered here: a Grignard-based synthesis and a Ritter-type reaction.

Grignard Reaction with a Nitrile

A robust and versatile method for creating sterically hindered amines involves the reaction of a Grignard reagent with a nitrile, followed by reduction.[4] This pathway is advantageous for constructing the quaternary carbon center.

Step-by-step Protocol:

-

Preparation of the Grignard Reagent: 1-Bromo-3,4-dichlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 3,4-dichlorophenylmagnesium bromide.

-

Addition to Nitrile: The Grignard reagent is then added to a solution of pentan-3-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the ketone, forming a magnesium alkoxide intermediate after a 1,2-addition.

-

Hydrolysis and Dehydration: The intermediate is carefully hydrolyzed with a weak acid to yield 3-(3,4-dichlorophenyl)pentan-3-ol. Subsequent dehydration using a strong acid would yield a mixture of alkenes.

-

Hydroamination or Ritter Reaction (Alternative): A more direct, albeit potentially challenging, approach from the tertiary alcohol is the Ritter reaction.

The Ritter Reaction Pathway

The Ritter reaction is a classic method for synthesizing amides from a nitrile and a carbocation source, which can then be reduced to the corresponding amine.[5][6] The tertiary alcohol, 3-(3,4-dichlorophenyl)pentan-3-ol, generated as an intermediate in the Grignard pathway, is an excellent precursor for this reaction.

Step-by-step Protocol:

-

Carbocation Formation: 3-(3,4-Dichlorophenyl)pentan-3-ol is treated with a strong acid (e.g., concentrated sulfuric acid) to generate a stable tertiary carbocation at the C3 position.

-

Nitrile Addition: A nitrile, such as acetonitrile, acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[7]

-

Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by the addition of water to yield N-(3-(3,4-dichlorophenyl)pentan-3-yl)acetamide.

-

Amide Reduction: The resulting amide is reduced to the target primary amine, 3-(3,4-dichlorophenyl)pentan-3-amine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Salt Formation: The final free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Caption: Proposed synthetic workflows for this compound.

Anticipated Analytical Characterization

While experimental data for this compound is not available, its structure allows for the prediction of key analytical features. A comprehensive characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the dichlorophenyl ring appearing as complex multiplets in the 7.0-7.5 ppm range. - Methylene protons of the ethyl groups appearing as quartets. - Methyl protons of the ethyl groups appearing as triplets. - A broad singlet for the amine protons (exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons in the 120-140 ppm range, with quaternary carbons showing distinct shifts. - The quaternary carbon (C3) bonded to the nitrogen and phenyl ring would be downfield. - Aliphatic carbons of the ethyl groups in the upfield region. |

| Mass Spec. (ESI+) | - A prominent molecular ion peak [M+H]⁺ corresponding to the free base. - A characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4). - Fragmentation patterns would likely involve cleavage of the ethyl groups and the C-N bond. |

| FT-IR | - N-H stretching vibrations for the amine hydrochloride salt in the 2400-3000 cm⁻¹ region. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring around 1450-1600 cm⁻¹. - C-N stretching around 1200 cm⁻¹. - C-Cl stretching in the fingerprint region. |

Putative Mechanism of Action and Pharmacological Profile

The pharmacological profile of this compound can be inferred from extensive research on its close structural analogs, the 3-(3,4-dichlorophenyl)-1-indanamine series, which includes compounds like Indatraline.[1][3] These molecules are potent inhibitors of the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[10][11]

Interaction with Monoamine Transporters

Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling.[11] By blocking these transporters, reuptake inhibitors increase the extracellular concentrations of their respective neurotransmitters, thereby enhancing monoaminergic neurotransmission.

The 3,4-dichlorophenyl moiety is a key pharmacophore in many transporter ligands. It is plausible that this compound binds within the substrate recognition sites of DAT, SERT, and NET, preventing the re-entry of dopamine, serotonin, and norepinephrine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ritter-type amination of C–H bonds at tertiary carbon centers using iodic acid as an oxidant - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07164C [pubs.rsc.org]

- 3. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride

Abstract

Introduction and Structural Analogy to para-Chloroamphetamine (PCA)

3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a synthetic molecule featuring a dichlorinated phenyl ring attached to a pentanamine backbone. While specific studies on this compound are scarce[1], its chemical architecture bears a striking resemblance to a class of well-characterized amphetamine derivatives. The most pertinent analogue for mechanistic inference is para-Chloroamphetamine (PCA), a potent neurochemical tool used extensively in serotonin research[2][3].

PCA is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA)[2]. The shared 3,4-dichlorophenyl moiety and the amphetamine-like ethylamine skeleton in the topic compound strongly suggest a similar pharmacological target profile. This guide will, therefore, extrapolate from the known actions of PCA to build a predictive model for the mechanism of this compound.

Postulated Primary Mechanism of Action: Monoamine Release

The principal hypothesized mechanism of action is the induction of non-vesicular release of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) from presynaptic neurons. This action is likely mediated by interaction with the respective monoamine transporters: SERT, DAT, and NET.

Interaction with Monoamine Transporters

The proposed sequence of events at the presynaptic terminal is as follows:

-

Substrate Recognition and Transport: The compound is recognized as a substrate by monoamine transporters and is transported into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, the compound is hypothesized to disrupt the proton gradient of synaptic vesicles via interaction with VMAT2. This leads to the leakage of monoamine neurotransmitters from the vesicles into the cytoplasm.

-

Transporter Reversal (Eversion): The resulting increase in cytosolic monoamine concentration causes the monoamine transporters (SERT, DAT, NET) to reverse their direction of transport, expelling neurotransmitters into the synaptic cleft.

This cascade of events leads to a rapid and sustained increase in synaptic monoamine levels, independent of neuronal firing.

Potential as a Monoamine Reuptake Inhibitor

In addition to acting as a releasing agent, many amphetamine derivatives also function as reuptake inhibitors. It is plausible that this compound could also competitively bind to monoamine transporters, blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. Structurally related compounds, such as the 3-(3',4'-dichlorophenyl)-1-indanamine series, have been investigated as monoamine reuptake blockers[4]. The affinity for each transporter would determine the pharmacological profile of the compound.

Downstream Signaling Pathways

The elevation of synaptic monoamines would lead to the activation of a wide array of postsynaptic G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The specific downstream effects would depend on the relative potency of the compound at each monoamine transporter.

A diagram illustrating the postulated signaling pathway is presented below:

Caption: Postulated mechanism of monoamine release by 3-(3,4-Dichlorophenyl)pentan-3-amine HCl.

Potential for Neurotoxicity

A critical consideration, drawn directly from the literature on PCA, is the potential for neurotoxicity, particularly towards serotonergic neurons[3][5][6]. The mechanisms underlying PCA-induced neurotoxicity are thought to involve the metabolic activation of the compound into reactive intermediates and oxidative stress[5]. Given the structural similarities, it is imperative that any investigation into this compound includes a thorough assessment of its neurotoxic potential. Studies have shown that for PCA, this neurotoxicity is a long-term effect following acute, reversible neurochemical changes[5][6].

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

Objective: To determine the affinity and functional activity of the compound at monoamine transporters.

Experimental Workflow:

Caption: In vitro workflow for characterizing monoamine transporter activity.

Step-by-Step Methodology: Radioligand Binding Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add cell membranes, a radioligand (e.g., [³H]citalopram), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature to allow binding to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) using non-linear regression analysis.

In Vivo Studies

Objective: To assess the effects of the compound on brain monoamine levels and behavior in animal models.

Experimental Workflow:

Sources

- 1. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: Current Knowledge and Future Perspectives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Current State of Research

This technical guide addresses the pharmacological profile of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. It is imperative to begin with a candid acknowledgment that, despite a comprehensive search of scientific literature and patent databases, there is a significant lack of published pharmacological data for this specific compound. Publicly accessible resources and scientific databases do not currently contain detailed studies on its mechanism of action, pharmacokinetics, or pharmacodynamics.

Therefore, this document serves a dual purpose. Firstly, it consolidates the available chemical and safety information for this compound. Secondly, it provides a contextual analysis based on the known pharmacological activities of structurally analogous compounds containing the 3,4-dichlorophenyl moiety. This approach aims to offer a foundational understanding and to stimulate future research into the potential therapeutic applications of this molecule.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₆Cl₃N.[1] Its structure features a central pentan-3-amine core with a 3,4-dichlorophenyl group attached to the tertiary carbon.

| Property | Value | Source |

| CAS Number | 1258650-33-7 | [1] |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |

| Molecular Weight | 268.606 g/mol | [1] |

| InChI Key | DORLGAVZHNXNSO-UHFFFAOYSA-N | |

| Canonical SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | [1] |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Postulated Pharmacological Profile: An Extrapolation from Structural Analogs

While direct pharmacological data for this compound is absent, the presence of the 3,4-dichlorophenyl group is a common feature in a number of centrally active compounds. This allows for a degree of informed speculation regarding its potential biological targets.

Monoamine Transporter Inhibition: A Plausible Mechanism of Action

A significant number of compounds containing the 3,4-dichlorophenyl moiety are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, a series of 3-(3',4'-dichlorophenyl)-1-indanamine derivatives have been synthesized and evaluated as monoamine reuptake blockers.[2] These compounds were investigated for their potential in treating cocaine abuse, with a focus on nonselective inhibition of monoamine transport.[2]

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

This suggests that this compound could potentially act as an inhibitor of one or more of these transporters, leading to an increase in the synaptic concentration of dopamine, serotonin, or norepinephrine. Such a profile is characteristic of antidepressant and anxiolytic medications.

Other Potential Central Nervous System Activities

The 3,4-dichlorophenyl moiety is also present in compounds with other CNS activities. For example, 3,4-dichlorophenyl-propenoyl-sec.-butylamine has been investigated as a novel antiepileptic drug.[3] Studies on this compound have explored its interaction with cytochrome P450 (CYP450) enzymes, indicating that the 3,4-dichlorophenyl structure can be a substrate for and an inhibitor of these metabolic enzymes.[3]

Synthesis and Chemical Data

Safety and Toxicology

Hazard information for this compound is available from chemical suppliers. The compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07 (Exclamation Mark), and the signal word is "Warning".

Future Research Directions

The lack of pharmacological data for this compound presents a clear opportunity for novel research. The following experimental workflow is proposed to elucidate its pharmacological profile:

Proposed Experimental Workflow for Pharmacological Characterization

Caption: Proposed workflow for pharmacological evaluation.

-

Receptor Binding Assays: A broad panel of receptor and transporter binding assays should be conducted to identify the primary molecular targets. Based on structural analogs, initial screening should focus on DAT, SERT, and NET.

-

Functional Assays: Following the identification of binding targets, functional assays (e.g., neurotransmitter reuptake inhibition assays) should be performed to determine the compound's activity as an agonist, antagonist, or inhibitor.

-

In Vitro ADME-Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial. This would include metabolic stability assays using liver microsomes and profiling for inhibition of key cytochrome P450 enzymes.

-

In Vivo Studies: If promising in vitro activity and a favorable ADME-Tox profile are observed, in vivo studies in animal models would be warranted to investigate its pharmacokinetic profile and to assess its efficacy in relevant behavioral models (e.g., forced swim test, elevated plus maze).

Conclusion

This compound is a chemical entity with a defined structure and basic safety profile, yet its pharmacological properties remain uncharacterized in the public domain. The presence of the 3,4-dichlorophenyl moiety suggests a potential for activity within the central nervous system, particularly as a modulator of monoamine transporters. This technical guide has summarized the available information and, by drawing parallels with structurally related compounds, has provided a hypothetical framework for its potential mechanism of action. It is our hope that this document will serve as a catalyst for further research to unlock the therapeutic potential of this and related molecules.

References

-

PubChemLite. This compound (C11H15Cl2N). Available from: [Link]

-

PubChem. (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride. Available from: [Link]

- Trudell ML, et al. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. J Med Chem. 2000 Dec 28;43(26):4981-92.

-

PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link]

-

ResearchGate. Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). Available from: [Link]

-

PrepChem.com. Synthesis of 3-Amino-1-(3,4-dichlorophenyl)-2-pyrazoline hydrochloride. Available from: [Link]

-

PubChem. 1-(3,4-Dichlorophenyl)pentan-1-one. Available from: [Link]

-

PubChem. 3-Pentanamine. Available from: [Link]

-

PubMed. Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity. Available from: [Link]

-

PubMed. Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. Available from: [Link]

- Google Patents. 3-cyanoanilinoalkylarylpiperazine derivative and use thereof in preparing drugs.

- Google Patents. Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.

- Google Patents. Process for the preparation of tapentadol.

-

PubMed Central. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Available from: [Link]

-

PubMed. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride discovery and synthesis

An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: Proposed Synthesis, Characterization, and Scientific Rationale

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, purification, and analytical characterization of this compound. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—a tertiary amine and a dichlorophenyl group—are common in pharmacologically active compounds, particularly those targeting monoamine transporters. This document, therefore, serves as a whitepaper for researchers and drug development professionals, outlining a scientifically grounded, hypothetical pathway for its discovery and synthesis. We will explore the causal logic behind potential synthetic routes, detail step-by-step experimental protocols, and discuss the compound's prospective pharmacological context based on structure-activity relationships of analogous molecules.

Introduction and Scientific Rationale

The discovery and development of novel psychoactive compounds is a cornerstone of medicinal chemistry. The 3,4-dichlorophenyl moiety is a well-established pharmacophore found in numerous compounds that interact with biogenic amine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, derivatives of 3-(3,4-dichlorophenyl)-1-indanamine have been synthesized and evaluated as nonselective ligands for these transporters in the context of developing treatments for stimulant abuse.[1]

The subject of this guide, 3-(3,4-dichlorophenyl)pentan-3-amine, represents a structurally simplified analog. The rationale for its hypothetical design is rooted in the principles of medicinal chemistry:

-

Core Pharmacophore: It retains the 3,4-dichlorophenyl group, which is critical for affinity to monoamine transporters.

-

Tertiary Amine: The tertiary amine is a common feature in many centrally acting drugs, influencing properties like pKa, solubility, and receptor interaction.

-

Structural Simplification: By removing the rigid indane scaffold, this molecule offers a more flexible structure. This flexibility could lead to a different binding profile or metabolic fate, potentially offering a novel pharmacological profile.

This guide will proceed by first proposing a logical synthetic strategy based on a retrosynthetic analysis, followed by a detailed experimental protocol.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

To devise a robust synthesis, we begin with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a convergent synthesis. The key bond constructions are the C-N bond of the tertiary amine and the C-C bond connecting the phenyl ring to the pentyl backbone. A robust approach involves the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by the introduction of the amine. An alternative, and perhaps more direct route, would be the addition of a 3,4-dichlorophenyl Grignard reagent to a suitable nitrile, followed by hydrolysis to a ketone and subsequent reductive amination. For this guide, we will focus on the Grignard addition to a ketone to form a tertiary alcohol, followed by a Ritter reaction to install the amine.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the proposed synthesis of this compound.

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-ol

This step involves the creation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene and its subsequent reaction with 3-pentanone (diethyl ketone).[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Magnesium Turnings | 24.31 | 1.34 | 55.0 |

| 1-Bromo-3,4-dichlorobenzene | 225.90 | 11.30 | 50.0 |

| 3-Pentanone (Diethyl Ketone) | 86.13 | 4.31 | 50.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Iodine (crystal) | 253.81 | 1 small | - |

Protocol:

-

Grignard Reagent Formation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Add the magnesium turnings and a single crystal of iodine to the flask.

-

Dissolve the 1-bromo-3,4-dichlorobenzene in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Dissolve 3-pentanone in 25 mL of anhydrous THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-(3,4-dichlorophenyl)pentan-3-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine

This step utilizes the Ritter reaction, where the tertiary alcohol reacts with a nitrile (acetonitrile) under acidic conditions to form an N-alkyl amide, which is then hydrolyzed to the primary amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-(3,4-Dichlorophenyl)pentan-3-ol (crude) | 247.14 | (from previous step) | ~50.0 |

| Acetonitrile | 41.05 | 50 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Protocol:

-

Amide Formation:

-

In a 250 mL flask, dissolve the crude alcohol from Step 1 in acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly and carefully add the concentrated sulfuric acid dropwise with vigorous stirring.

-

After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

-

Hydrolysis:

-

Pour the reaction mixture over crushed ice.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step should be performed in an ice bath as it is highly exothermic.

-

Heat the basic mixture to reflux for 4-6 hours to hydrolyze the intermediate amide.

-

-

Work-up and Isolation:

-

Cool the mixture to room temperature.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude free base of 3-(3,4-dichlorophenyl)pentan-3-amine.

-

Step 3: Formation and Purification of the Hydrochloride Salt

The final step involves converting the free base amine to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating purification.[4]

Materials and Reagents:

| Reagent | Amount |

| Crude 3-(3,4-Dichlorophenyl)pentan-3-amine | (from Step 2) |

| Anhydrous Diethyl Ether | 100 mL |

| HCl in Diethyl Ether (2.0 M solution) | As needed |

Protocol:

-

Salt Formation:

-

Dissolve the crude amine in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add the 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. The pH of the solution should be acidic, which can be checked with moist litmus paper.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove impurities.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

-

Dry the final product under vacuum.

-

Caption: Proposed experimental workflow for the synthesis.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[5][6] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 7-8 ppm region), and the ethyl groups. The ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with TFA) would be employed.

Predicted Analytical Data:

| Analysis | Predicted Result |

| ¹H NMR (CDCl₃) | Aromatic: 3H, multiplet, ~7.2-7.5 ppm. Amine: 3H, broad singlet (for HCl salt). Methylene (CH₂): 4H, quartet. Methyl (CH₃): 6H, triplet. (Chemical shifts are estimates). |

| ¹³C NMR (CDCl₃) | Expected signals for 2 methyl, 2 methylene, 1 quaternary, and 6 aromatic carbons (4 unique due to symmetry). |

| HRMS (ESI+) | Calculated m/z for [C₁₁H₁₅Cl₂N + H]⁺: 232.0654. The observed mass should be within 5 ppm of this value. |

| Purity (HPLC) | >98% |

Hypothetical Pharmacological Profile

Based on its structural similarity to known monoamine reuptake inhibitors, this compound is hypothesized to be a ligand for DAT, SERT, and/or NET. The 3,4-dichloro substitution pattern is a key feature in compounds like sertraline (a selective serotonin reuptake inhibitor) and various non-selective reuptake inhibitors.[1] The flexible pentanamine backbone, in contrast to the rigid structures of cocaine or methylphenidate, might confer a unique binding kinetic profile, potentially leading to a slower onset and longer duration of action. Preclinical evaluation would involve in vitro binding and uptake inhibition assays using cells expressing human monoamine transporters, followed by in vivo studies in animal models to assess its effects on locomotor activity and neurotransmitter levels.

Conclusion

This technical guide has detailed a plausible and scientifically rigorous pathway for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Grignard and Ritter reactions, a multi-gram scale synthesis is achievable. The rationale for its design is based on well-understood structure-activity relationships of dichlorophenyl-containing monoamine transporter ligands. While this compound remains largely unexplored in the scientific literature, the protocols and hypotheses presented here provide a solid foundation for any research group interested in synthesizing and evaluating this and other novel psychoactive molecules.

References

-

Kumar, R., Flodén, N.J., Whitehurst, W.G., & Gaunt, M.J. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. Nature. Available at: [Link]

-

CK-12 Foundation. How can a tertiary amine be synthesized? Available at: [Link]

-

OChemSimplified. (2019). synthesis of tertiary amines. YouTube. Available at: [Link]

-

Gaunt, M.J. et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Synthesis of Amines. Available at: [Link]

-

Saha, U., Gnegy, M. E., & Dutta, A. K. (2007). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1967). Process for the purification of amines.

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Chemistry LibreTexts. (2021). Reductive Amination. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

-

Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of 3-arylindole derivatives from nitroalkane precursors. Available at: [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides? Available at: [Link]

- Google Patents. (2007). Process for isolation of an organic amine.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

-

ResearchGate. (2021). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of tens of grams of N‐arylated amino acid ester 3 aa via... Available at: [Link]

-

Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Ketone). Available at: [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

PubMed Central. (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Available at: [Link]

-

Chemistry LibreTexts. (2021). Conversion to ketones using Grignard reagents. Available at: [Link]

-

PubMed Central. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Available at: [Link]

-

SciELO SA. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

-